molecular formula C23H28N2O4 B2476827 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 954639-87-3

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2476827
CAS RN: 954639-87-3
M. Wt: 396.487
InChI Key: DJIBGABYYHXNIU-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives explores their structural characteristics and the formation of gels and crystalline solids upon treatment with different mineral acids. These studies highlight the versatility of these compounds in forming inclusion compounds and salts, demonstrating significant fluorescence emissions upon protonation or interaction with specific substances, suggesting potential applications in material science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).

Synthetic Applications

The facile synthesis of complex structures from simple amides demonstrates the utility of these compounds in organic synthesis, potentially leading to new drugs or materials. For example, a high yielding cyclization method describes the synthesis of (±)-crispine A, showcasing the relevance of these compounds in streamlined synthetic strategies for complex molecular architectures (King, 2007).

Key Intermediates for Synthesis

Isoquinoline derivatives serve as key intermediates in synthesizing selective EGFR kinase inhibitors, highlighting their importance in developing targeted therapies for cancer. The synthesis routes described for these compounds underline their role in medicinal chemistry and drug development (Jiang et al., 2011).

Antitumor Activity

The synthesis and evaluation of methoxy-indolo[2,1-a]isoquinolines and their derivatives demonstrate potential antitumor activities. Such studies indicate the therapeutic applications of these compounds, emphasizing their significance in discovering new anticancer agents (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)12-13-25-21-10-5-18(14-17(21)4-11-23(25)27)24-22(26)15-29-20-8-6-19(28-3)7-9-20/h5-10,14,16H,4,11-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIBGABYYHXNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.